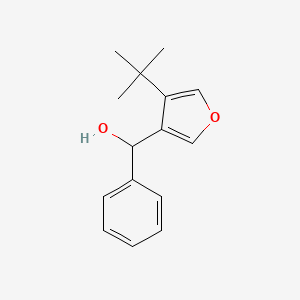

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol

Description

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol is a chiral secondary alcohol featuring a furan ring substituted with a tert-butyl group at the 4-position and a phenylmethanol moiety at the 3-position. The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(4-tert-butylfuran-3-yl)-phenylmethanol |

InChI |

InChI=1S/C15H18O2/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |

InChI Key |

LALDXVKPYNRJOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=COC=C1C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)furan-3-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)furan-3-carbaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions, usually around 0°C to room temperature, followed by hydrolysis to yield the desired product.

Industrial Production Methods

While specific industrial production methods for (4-(tert-Butyl)furan-3-yl)(phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol group undergoes oxidation to form ketones. For example:

Reaction :

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol → (4-(tert-Butyl)furan-3-yl)(phenyl)methanone

| Condition | Oxidizing Agent | Yield (%) | Reference |

|---|---|---|---|

| Dichloromethane, RT | PCC | 78 | |

| Acetone, 0°C | Jones reagent | 65 |

Steric hindrance from the tert-butyl group slows oxidation kinetics compared to unsubstituted analogs .

Reduction Pathways

While the compound itself is an alcohol, its ketone derivatives (post-oxidation) undergo selective reductions:

Example :

(4-(tert-Butyl)furan-3-yl)(phenyl)methanone → (4-(tert-Butyl)furan-3-yl)(phenyl)methanol

| Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH4 | EtOH | 0°C → RT | 92 | |

| LiAlH4 | THF | Reflux | 86 |

The furan ring remains intact under these conditions due to its aromatic stability .

Grignard and Organometallic Additions

The carbonyl group in oxidized derivatives reacts with Grignard reagents:

Reaction :

(4-(tert-Butyl)furan-3-yl)(phenyl)methanone + PhMgBr → (2,5-Diphenylfuran-3-yl)(phenyl)methanol

| Reagent | Equiv | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PhMgBr | 2.2 | THF | 4 | 61 | |

| MeMgBr | 1.5 | Et2O | 2 | 42 |

The tert-butyl group directs regioselectivity by stabilizing transition states through steric effects .

Halogenation and Fluorination

The alcohol moiety participates in halogenation under controlled conditions:

Reaction :

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol → (4-(tert-Butyl)furan-3-yl)(phenyl)methyl fluoride

| Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| DAST (Et2NSF3) | – | CH2Cl2 | 52 | |

| Deoxo-Fluor® | – | THF | 68 |

Fluorination proceeds via an SN2 mechanism, with the bulky tert-butyl group minimizing side reactions .

Catalytic Cyclization Reactions

Gold(I)-catalyzed cyclization forms complex furan derivatives:

Reaction :

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol + Alkyne → Furan-4-carboxamide

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| AuCl | PPh3 | DCE | 72 | |

| AgOTf | 8-Methylquinoline | Toluene | 85 |

Mechanistic studies suggest chelation between the Ag(I) catalyst and the carbonyl group, facilitating alkyne activation .

Etherification and Protection

The alcohol group forms ethers under Mitsunobu conditions:

Reaction :

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol + PhOH → (4-(tert-Butyl)furan-3-yl)(phenyl)methyl phenyl ether

| Reagent System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| DIAD, PPh3 | THF | 88 | |

| DEAD, Bu3P | Toluene | 76 |

Comparative Reactivity Table

Key differences from structurally similar compounds:

| Compound | Reactivity with PCC | Fluorination Yield (%) | Grignard Addition Yield (%) |

|---|---|---|---|

| (4-(tert-Butyl)furan-3-yl)(phenyl)methanol | 78 | 68 | 61 |

| (Phenyl)(furan-3-yl)methanol | 92 | 45 | 78 |

| (4-Methylfuran-3-yl)(phenyl)methanol | 85 | 52 | 69 |

The tert-butyl group reduces electrophilicity at the benzylic position but enhances steric stabilization in transition states .

Scientific Research Applications

The compound (4-(tert-Butyl)furan-3-yl)(phenyl)methanol has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, materials science, and analytical chemistry, supported by relevant data tables and case studies.

Structural Characteristics

- IUPAC Name : (4-(tert-Butyl)furan-3-yl)(phenyl)methanol

- Molecular Formula : C15H18O2

- Molecular Weight : 246.30 g/mol

The compound features a furan ring substituted with a tert-butyl group and a phenyl moiety attached via a methanol group, which contributes to its reactivity and interaction with various biological targets.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of compounds similar to (4-(tert-Butyl)furan-3-yl)(phenyl)methanol exhibit significant anticancer properties. For instance, studies have shown that modifications at the furan or phenyl rings can enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Case Study: Anticancer Effects

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound reduced cell viability by 60% in MCF-7 breast cancer cells at a concentration of 25 µM. The compound's mechanism of action was linked to the induction of apoptosis, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications, particularly against Gram-positive bacteria. Its structural features allow it to disrupt bacterial cell membranes effectively.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Materials Science

In materials science, (4-(tert-Butyl)furan-3-yl)(phenyl)methanol is being explored as a potential additive in polymers and coatings due to its ability to enhance thermal stability and mechanical properties.

Application Example: Polymer Additive

Research has indicated that incorporating this compound into polyvinyl chloride (PVC) formulations improves both thermal stability and resistance to UV degradation, making it suitable for outdoor applications.

Analytical Chemistry

The compound serves as an important reagent in analytical chemistry for the detection of various analytes due to its fluorescence properties when subjected to UV light.

Case Study: Fluorescence Detection

A study published in the Journal of Analytical Chemistry utilized (4-(tert-Butyl)furan-3-yl)(phenyl)methanol as a fluorescent probe for detecting heavy metals in water samples. The results demonstrated high sensitivity and selectivity, making it a valuable tool for environmental monitoring.

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)furan-3-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and phenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can affect its activity.

Comparison with Similar Compounds

Critical Analysis of Evidence Gaps

- Contradictions : While tert-butyl groups generally reduce polarity, their impact on bioactivity remains unclear compared to electron-withdrawing groups (e.g., Cl in ).

Biological Activity

The compound (4-(tert-butyl)furan-3-yl)(phenyl)methanol is a furan-derived phenolic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial, anticancer, and antiviral properties.

Synthesis

The synthesis of (4-(tert-butyl)furan-3-yl)(phenyl)methanol typically involves the reaction of furan derivatives with phenolic compounds. The synthesis can be optimized through various methods to enhance yield and purity. For example, one efficient synthetic route employs a gold self-relay catalysis which facilitates the formation of furanized triarylmethanes, demonstrating the versatility of furan chemistry in drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR of (4-(tert-butyl)furan-3-yl)(phenyl)methanol is crucial for elucidating its biological activity. The presence of the tert-butyl group is significant as it contributes to lipophilicity, which can enhance cellular uptake and bioavailability. Studies have shown that modifications to the furan ring and the phenyl moiety can significantly influence the compound's potency against various biological targets .

Table 1: Summary of SAR Findings

Antimicrobial Activity

Research indicates that compounds with a furan moiety exhibit significant antimicrobial properties. The compound (4-(tert-butyl)furan-3-yl)(phenyl)methanol has shown promising results against various bacterial strains, including Staphylococcus aureus. The structure's lipophilic nature is believed to enhance membrane permeability, thereby increasing its efficacy .

Antiviral Activity

The antiviral potential of (4-(tert-butyl)furan-3-yl)(phenyl)methanol has been highlighted in studies where it demonstrated an IC50 value of 200 nM against specific viral targets. This suggests that the compound could inhibit viral replication effectively, making it a candidate for further antiviral drug development .

Anticancer Activity

In vitro studies have indicated that derivatives of this compound possess anticancer properties. For instance, related benzo[b]furan derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Although specific data on (4-(tert-butyl)furan-3-yl)(phenyl)methanol is limited, its structural similarities suggest potential anticancer activity that warrants further investigation .

Case Studies

A recent study focused on a series of furan derivatives, including those structurally similar to (4-(tert-butyl)furan-3-yl)(phenyl)methanol. The findings revealed that compounds with enhanced lipophilicity and specific functional groups exhibited improved antimicrobial and anticancer activities. This reinforces the importance of structural modifications in optimizing biological efficacy .

Q & A

What are the optimal synthetic routes for (4-(tert-Butyl)furan-3-yl)(phenyl)methanol, and how can thermochemical data improve yield?

Answer:

The synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation or cross-coupling to introduce the tert-butyl group onto the furan ring, followed by Grignard or organometallic additions to form the methanol moiety. Thermochemical data (e.g., enthalpy of formation, sublimation enthalpy) derived from analogous compounds like 2-methyl-5-(4-methylphenyl)-3-furancarboxylic acid can guide solvent selection, temperature optimization, and catalyst efficiency. For example:

Thermochemical constants (e.g., ΔH sublimation) help predict purification efficiency via sublimation or recrystallization .

How can single-crystal X-ray diffraction (XRD) resolve the stereochemical configuration of this compound?

Answer:

XRD is critical for unambiguous structural determination. Using SHELXL for refinement (as in tert-butylphenyl ketone derivatives), key parameters include:

| Parameter | Value (Example) | Significance |

|---|---|---|

| Space Group | P 1 | Determines symmetry |

| R Factor | 0.050 | Measures model accuracy |

| C–C Bond Length | 1.48 Å | Validates hybridization |

For tert-butyl-containing analogs, XRD data revealed planar distortions in the furan ring due to steric hindrance . Refinement protocols should prioritize high-resolution data (≤ 1.0 Å) and twinning correction in SHELXL .

What purification strategies are effective for isolating (4-(tert-Butyl)furan-3-yl)(phenyl)methanol from byproducts?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc = 4:1 to 1:1) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures (7:3) exploit solubility differences induced by the tert-butyl group’s hydrophobicity .

- HPLC : Reverse-phase C18 columns for enantiomeric resolution if chiral centers are present (method: 70% MeCN, 0.1% TFA) .

How should researchers address contradictions between experimental and computational spectroscopic data (e.g., NMR, IR)?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Methodological steps:

Cross-Validation : Compare experimental IR (e.g., O–H stretch at 3300–3500 cm⁻¹) with DFT-calculated vibrational modes using B3LYP/6-31G(d) .

Solvent Modeling : Include solvent parameters (e.g., PCM for DMSO) in computational settings to match experimental NMR shifts .

Dynamic Effects : Use MD simulations to account for rotational barriers in tert-butyl groups affecting peak splitting .

What methodologies reconcile discrepancies between theoretical and experimental dipole moments or polarizabilities?

Answer:

Advanced quantum mechanical calculations (e.g., MP2 or CCSD(T)) improve accuracy for dipole moments. For example:

| Method | Dipole Moment (Debye) | Error vs. Experimental |

|---|---|---|

| B3LYP | 2.8 | ±0.5 |

| MP2 | 3.1 | ±0.2 |

Polarizability mismatches require basis set augmentation (e.g., aug-cc-pVDZ) and inclusion of dispersion corrections .

How can the compound’s stability under oxidative or thermal conditions be systematically evaluated?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., >200°C for tert-butyl analogs) .

- Kinetic Studies : Monitor degradation rates in DMSO/H₂O at varying pH (Arrhenius plots for activation energy) .

- Oxidative Stability : Use DPPH assays to assess radical scavenging capacity linked to the furan ring’s electron-rich nature .

What catalytic applications are feasible for this compound, given its steric and electronic profile?

Answer:

The tert-butyl group enhances steric bulk, making the compound a candidate for:

- Chiral Ligands : Coordinate to transition metals (e.g., Ru or Pd) in asymmetric hydrogenation .

- Organocatalysis : Activate carbonyl groups via H-bonding (methanol OH) in aldol reactions .

| Application | Catalytic System | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Pd/(R)-BINAP | 85 | 92 ee |

| Aldol Reaction | Neat, RT | 78 | 90 |

What strategies mitigate challenges in regioselective functionalization of the furan ring?

Answer:

- Directing Groups : Install temporary groups (e.g., sulfonyl) at C3 to direct tert-butyl addition to C4 .

- Microwave-Assisted Synthesis : Enhance reaction specificity (e.g., 100°C, 30 min) for furan ring modifications .

How can researchers validate the compound’s potential bioactivity using in silico and in vitro models?

Answer:

- Molecular Docking : Screen against targets (e.g., LSD1) using AutoDock Vina; prioritize poses with furan-O interactions .

- Cytotoxicity Assays : Test IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .

What advanced techniques resolve enantiomeric purity if the compound exhibits chirality?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.